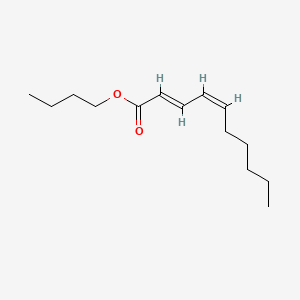

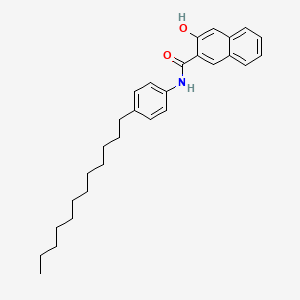

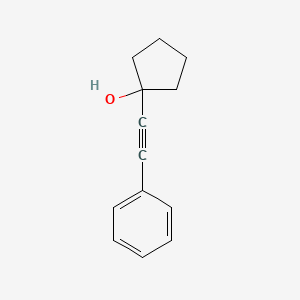

1-(Phenylethynyl)-1-cyclopentanol

Descripción general

Descripción

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions it undergoes can tell us a lot about the compound’s chemical properties .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Catalysis and Synthesis : A study details the synthesis of derivatives like 1-morpholino-1-(phenylethynyl)cyclopentane using reactions of enamines with phenylacetylene in the presence of CuI. This process suggests a catalysis mechanism involving copper phenylacetylide and iminium salts (Vkhin, Komissarov, & Orlova, 1994).

Photophysical Properties : A study on 1,4-bis(phenylethynyl)benzene, a related compound, explored its photophysical properties, revealing behaviors like emission from the lowest vibrational level of the first excited singlet state and inhomogeneous fluorescence in viscous, low-temperature glasses (Beeby, Findlay, Low, & Marder, 2002).

Crystal Structure Analysis : The solvate structures of trans-1,4-bis(phenylethynyl)-cyclohexane-1,4-diol were investigated, demonstrating the role of weak interactions like C−H···O bonds and C−H···π in directing crystal packing (Mondal & Howard, 2008).

Reactions and Mechanisms

- Rh(III)-Catalyzed Reactions : A study conducted density functional theory (DFT) analysis on the mechanism of reactions involving N-aryloxyacetamides and 1-(phenylethynyl)cycloalkanol under rhodium (III) catalysis. This research provides insights into the impact of ring numbers on reaction mechanisms (Zhou et al., 2021).

Biological and Pharmaceutical Applications

- Synthesis of Bioactive Compounds : In one study, efficient multigram scale synthesis of optical isomers of 3-(substituted-phenyl) cyclopentanols was achieved. These compounds have applications in creating bioactive substances like 5-lipoxygenase inhibitors (Okumura, Akemi, Stevens, & Shimizu, 2002).

Alternative Fuel Research

- Biofuel Applications : Research on cyclopentanol, a structurally related compound, has explored its potential as an alternative biofuel. Studies on its combustion characteristics in optical engines show promising results for automotive applications (Chen et al., 2020).

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to inhibit bcl-2 and mcl-1 proteins . These proteins play a crucial role in regulating cell death and survival, making them important targets in cancer research.

Mode of Action

It’s likely that the compound interacts with its targets through various forces such as van der waals forces and hydrogen bonds . This interaction could lead to changes in the target proteins, potentially affecting their function and resulting in downstream effects.

Biochemical Pathways

Compounds that inhibit bcl-2 and mcl-1 proteins can affect pathways related to cell survival and apoptosis . The downstream effects of these changes could include altered cell proliferation and survival, which are critical factors in diseases like cancer.

Result of Action

Based on the potential targets of similar compounds, it’s plausible that the compound could affect cell survival and proliferation . These effects could potentially be harnessed for therapeutic purposes, particularly in the treatment of diseases characterized by abnormal cell proliferation, such as cancer.

Safety and Hazards

Propiedades

IUPAC Name |

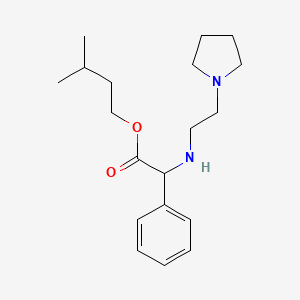

1-(2-phenylethynyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-13(9-4-5-10-13)11-8-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUXLFHBOAAXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179809 | |

| Record name | 1-(Phenylethynyl)-1-cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25118-60-9 | |

| Record name | 1-(Phenylethynyl)-1-cyclopentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025118609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Phenylethynyl)-1-cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2,3-Bis(2-oxopropoxy)propoxy]propan-2-one](/img/structure/B1616855.png)